molecular formula C12H16O B8682306 Benzenepentanal, alpha-methyl- CAS No. 36613-11-3

Benzenepentanal, alpha-methyl-

Cat. No.: B8682306
CAS No.: 36613-11-3
M. Wt: 176.25 g/mol
InChI Key: AHSQPFFBBHOZGR-UHFFFAOYSA-N
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Description

Benzenepentanal, alpha-methyl- is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenepentanal, alpha-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepentanal, alpha-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

36613-11-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-methyl-5-phenylpentanal

InChI

InChI=1S/C12H16O/c1-11(10-13)6-5-9-12-7-3-2-4-8-12/h2-4,7-8,10-11H,5-6,9H2,1H3

InChI Key

AHSQPFFBBHOZGR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=CC=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-methyl-5-phenyl aldehyde derivatives are conveniently prepared by a number of methods known in the art. For example, by an Aldol condensation between 3-phenylpropanal and proprionaldehyde, followed by hydrogenation of the resulting α,β-unsaturated aldehyde to form the saturated aldehyde, 2-methyl-5-phenylpentanal. This aldehyde is the direct precursor for the alcohol, 2-methyl-5-phenylpentan-1-ol via reduction with, e.g. sodium borohydride, as well as the nitrile, 2,4-dimethyl-5-phenyl-pentanitrile via oxidation dehydration chemistry by reaction of hydroxylamine/formic acid as described above. Alternatively, aldehyde derivatives may be prepared by oxidation of the corresponding primary alcohol, i.e. 2-methyl-5-phenylpentan-1-ol, a known compound. The corresponding nitrile, 2-methyl-5-phenylpentanenitrile, is prepared by converting the aldehyde via reaction with hydroxylamine to form the aldoxime intermediate and subsequent formic acid catalyzed dehydration. The primary alcohol may also be converted to the corresponding acid as described above.
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2-methyl-5-phenyl aldehyde
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α,β-unsaturated aldehyde
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